![molecular formula C32H34N8O2 B14144632 1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) CAS No. 524934-55-2](/img/structure/B14144632.png)
1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to phenyl rings with diazenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) typically involves a multi-step process. One common method starts with the preparation of the diazenyl-substituted phenyl isocyanate, which is then reacted with hexane-1,6-diamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the product.
化学反应分析
Types of Reactions
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) can undergo various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The diazenyl groups can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学研究应用
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) involves its interaction with specific molecular targets. The diazenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
1,1’-hexane-1,6-diylbis(3-phenylurea): Lacks the diazenyl substituents, resulting in different chemical and biological properties.
1,1’-hexane-1,6-diylbis(3-{4-[(E)-methylphenyldiazenyl]phenyl}urea): Contains methyl-substituted diazenyl groups, which may affect its reactivity and interactions.
Uniqueness
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is unique due to the presence of the diazenyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
524934-55-2 |
|---|---|
分子式 |
C32H34N8O2 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
1-(4-phenyldiazenylphenyl)-3-[6-[(4-phenyldiazenylphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C32H34N8O2/c41-31(35-25-15-19-29(20-16-25)39-37-27-11-5-3-6-12-27)33-23-9-1-2-10-24-34-32(42)36-26-17-21-30(22-18-26)40-38-28-13-7-4-8-14-28/h3-8,11-22H,1-2,9-10,23-24H2,(H2,33,35,41)(H2,34,36,42) |
InChI 键 |
OFEWGIVHSQFAQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCCCCCCNC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



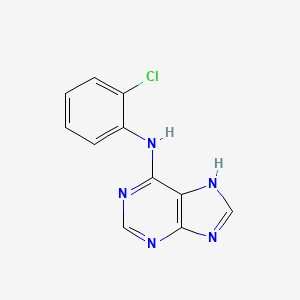
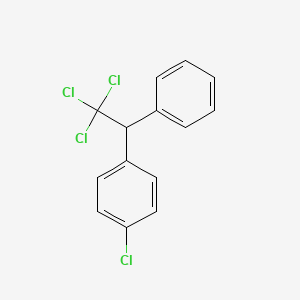
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
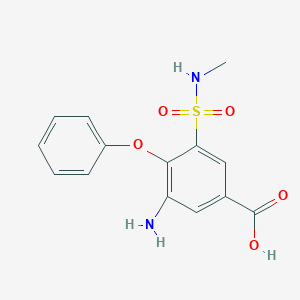
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
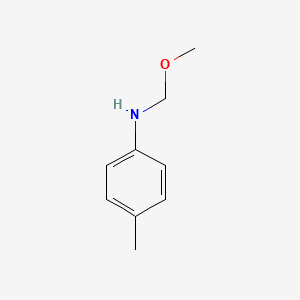

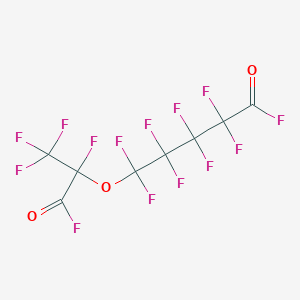
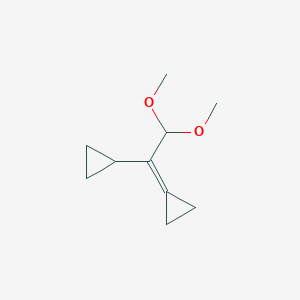
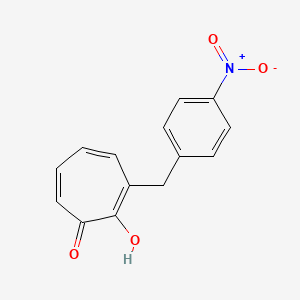
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
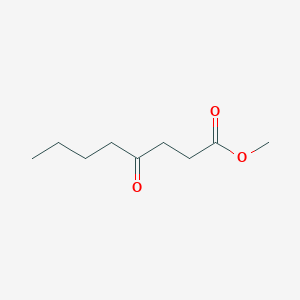
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
